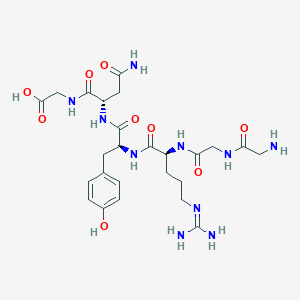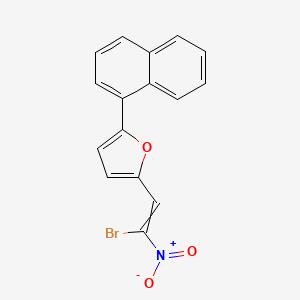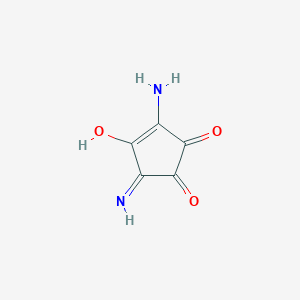![molecular formula C12H29NO5Si B14203914 3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol CAS No. 870071-22-0](/img/structure/B14203914.png)
3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol: is an organosilicon compound that features both silane and amino functionalities. This compound is known for its ability to form strong bonds with various substrates, making it valuable in a range of applications, including surface modification, adhesion promotion, and as a coupling agent in composite materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol typically involves the reaction of 3-(Triethoxysilyl)propylamine with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 3-(Triethoxysilyl)propylamine and glycidol.
Conditions: The reaction is usually conducted in an organic solvent such as toluene or ethanol, under reflux conditions.
Procedure: The reactants are mixed and heated to the reflux temperature of the solvent. The reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated monitoring systems to maintain reaction conditions and ensure product quality.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.
Substitution: The silane group can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like water, alcohols, or amines under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of amines.
Substitution: Formation of silanols or other substituted silanes.
科学的研究の応用
Chemistry:
Surface Modification: The compound is used to modify surfaces of materials to enhance their properties, such as hydrophobicity or adhesion.
Coupling Agent: It acts as a coupling agent in composite materials, improving the bond between organic and inorganic components.
Biology:
Bioconjugation: The amino group allows for the conjugation of biomolecules, making it useful in the development of biosensors and diagnostic tools.
Medicine:
Drug Delivery: The compound can be used to functionalize nanoparticles for targeted drug delivery systems.
Industry:
Adhesives and Sealants: It is used in the formulation of adhesives and sealants to improve their performance and durability.
Coatings: The compound is used in coatings to enhance their protective properties and adhesion to substrates.
作用機序
The mechanism of action of 3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol involves its ability to form covalent bonds with various substrates. The silane group reacts with hydroxyl groups on surfaces, forming strong Si-O-Si bonds. The amino group can interact with other functional groups, providing additional bonding sites and enhancing the overall adhesion and compatibility of the material.
類似化合物との比較
(3-Aminopropyl)triethoxysilane: Similar structure but lacks the diol functionality.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidyl group instead of an amino group.
(3-Mercaptopropyl)trimethoxysilane: Contains a thiol group instead of an amino group.
Uniqueness:
3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol: is unique due to the presence of both amino and diol functionalities, allowing it to participate in a wider range of chemical reactions and applications compared to its analogs.
This compound’s versatility and ability to form strong bonds with various substrates make it a valuable tool in scientific research and industrial applications.
特性
CAS番号 |
870071-22-0 |
|---|---|
分子式 |
C12H29NO5Si |
分子量 |
295.45 g/mol |
IUPAC名 |
3-(3-triethoxysilylpropylamino)propane-1,2-diol |
InChI |
InChI=1S/C12H29NO5Si/c1-4-16-19(17-5-2,18-6-3)9-7-8-13-10-12(15)11-14/h12-15H,4-11H2,1-3H3 |
InChIキー |
ZBTCDKYSDZMOBY-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCNCC(CO)O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
![1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-](/img/structure/B14203835.png)
![1-Heptanol, 3-[(2-bromophenyl)ethenylidene]-](/img/structure/B14203843.png)






![2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine](/img/structure/B14203909.png)

![9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium](/img/structure/B14203923.png)

![Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate](/img/structure/B14203936.png)
